N,N-dicyclohexyl-3-methyl-2-butenamide
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Overview
Description
N,N-dicyclohexyl-3-methyl-2-butenamide, also known as DCMB, is a synthetic compound composed of a cyclohexyl group, a methyl group, and two butenamide groups. DCMB is a valuable compound for chemical synthesis and has been used in a variety of scientific research applications, including as a ligand for protein crystallization and as a chemical probe for studying enzyme structure and function.
Scientific Research Applications
Synthetic Chemistry Applications :
- N,N-dicyclohexyl-3-methyl-2-butenamide and its derivatives have been utilized in synthetic chemistry for various purposes. For instance, U. Valcavi (1974) described the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound structurally related to N,N-dicyclohexyl-3-methyl-2-butenamide, which was used in hypolipemic studies (Valcavi, 1974).
- Another study by Zhengbao Xu et al. (2014) demonstrated the use of N-arylacrylamides, chemically similar to N,N-dicyclohexyl-3-methyl-2-butenamide, in a free-radical cascade methylation/cyclization process, offering a new pathway for synthesizing methylated N-heterocycles (Xu et al., 2014).
Pharmacological Research :
- In pharmacological research, compounds like N,N-dicyclohexyl-3-methyl-2-butenamide have been studied for their potential therapeutic applications. For example, research by I. Ukrainets et al. (2018) on N-hetaryl(aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to N,N-dicyclohexyl-3-methyl-2-butenamide, revealed significant analgesic and anti-inflammatory properties (Ukrainets et al., 2018).
Material Science and Catalysis :
- In the field of material science and catalysis, related compounds have been explored for their utility. For instance, a study by Tim‐Patrick Fellinger et al. (2012) explored mesoporous nitrogen-doped carbon derived from an ionic liquid containing a structurally similar compound for the electrocatalytic synthesis of hydrogen peroxide, highlighting its potential in sustainable and safe production methods (Fellinger et al., 2012).
Analytical Chemistry and Sensor Technology :
- Research has also extended into analytical chemistry and sensor technology. For example, S. Damiri et al. (2016) developed a highly sensitive voltammetric and impedimetric sensor using a nanocomposite paste electrode, which included an ionic liquid related to N,N-dicyclohexyl-3-methyl-2-butenamide for the analysis of diclofenac in various samples (Damiri et al., 2016).
properties
IUPAC Name |
N,N-dicyclohexyl-3-methylbut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOWFQNNPVTQOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C1CCCCC1)C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexyl-3-methyl-2-butenamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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